O-Acetylserine

Beschreibung

O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

O-acetyl-L-serine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.

RN given refers to (DL)-isome

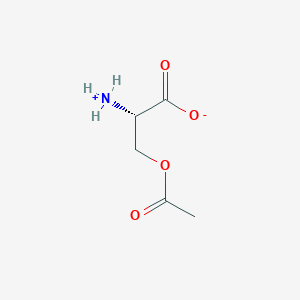

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904718 | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5147-00-2, 25248-96-8 | |

| Record name | O-Acetyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-O-acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-acetyl-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

O-Acetylserine in Plant Sulfur Assimilation: A Technical Guide

Executive Summary: O-acetylserine (OAS) is a pivotal metabolite in plant biology, occupying a central nexus between carbon, nitrogen, and sulfur metabolism. Primarily known as the direct precursor for cysteine biosynthesis, its role extends far beyond that of a simple metabolic intermediate. OAS functions as a critical signaling molecule, orchestrating the plant's response to sulfur availability. Under sulfur-deficient conditions, OAS accumulates and triggers a comprehensive transcriptional reprogramming, upregulating genes involved in sulfate (B86663) uptake, reduction, and assimilation. This response is mediated through a conserved set of genes known as the "OAS cluster." Furthermore, the dynamic formation and dissociation of the cysteine synthase complex, regulated by OAS and sulfide (B99878) levels, provides a sophisticated mechanism for fine-tuning cysteine production to meet metabolic demand. This guide provides an in-depth examination of the multifaceted functions of OAS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and signaling pathways.

Introduction: The Centrality of Sulfur in Plant Metabolism

Sulfur is an essential macronutrient for plants, constituting a core component of vital organic molecules. It is found in the amino acids cysteine and methionine, which are not only fundamental building blocks for proteins but also precursors for a vast array of essential compounds, including glutathione (B108866), S-adenosylmethionine (SAM), coenzymes, and various secondary metabolites involved in plant defense.[1][2] The assimilation of inorganic sulfate from the soil into these organic forms is a cornerstone of plant primary metabolism. The entry point of reduced sulfur (sulfide) into the organic framework is the synthesis of cysteine. This reaction, which combines sulfide with a carbon-nitrogen backbone, is therefore a critical regulatory checkpoint in the entire sulfur assimilation pathway. The molecule providing this backbone is this compound (OAS), positioning it at the heart of this metabolic process.[3]

The Core Biochemical Function of OAS: Cysteine Biosynthesis

The synthesis of cysteine from inorganic sulfide is a two-step enzymatic process that occurs in the cytosol, plastids, and mitochondria to support protein synthesis in each compartment.[4][5][6]

Synthesis of this compound (OAS)

The first step is the acetylation of L-serine, catalyzed by the enzyme serine acetyltransferase (SAT or SERAT). This reaction utilizes acetyl-CoA as the acetyl group donor, effectively activating the hydroxyl group of serine for the subsequent nucleophilic attack by sulfide.[7][8][9]

Reaction: L-Serine + Acetyl-CoA → O-Acetyl-L-serine + CoA

Cysteine Synthesis from OAS

In the second and final step, the enzyme this compound (thiol) lyase (OAS-TL or OASS), also known as cysteine synthase, catalyzes the incorporation of sulfide into OAS to form L-cysteine, releasing acetate.[3][7][8] This reaction marks the fixation of inorganic sulfur into an organic molecule.[10]

Reaction: O-Acetyl-L-serine + S²⁻ → L-Cysteine + Acetate

The Cysteine Synthase Complex (CSC): A Regulatory Hub

In both plants and bacteria, SAT and OAS-TL do not function merely as independent enzymes; they physically associate to form a hetero-oligomeric enzyme complex known as the cysteine synthase complex (CSC).[11][12][13][14] This complex is a key regulatory feature of the pathway, acting as a molecular sensor that modulates cysteine synthesis in response to the availability of its precursors.[14][15]

-

Structure: The plant CSC is typically composed of a hexameric SAT core associated with three OAS-TL homodimers.[15][16] The C-terminal tail of the SAT protein is critical for the interaction with the active site of OAS-TL.[15][16][17]

-

Regulation by Ligands: The stability of the CSC is dynamically regulated by the concentrations of OAS and sulfide.

-

Activity Modulation: The association state of the complex directly impacts the catalytic activity of its constituent enzymes.

-

SAT in the CSC: When complexed with OAS-TL, SAT is stabilized and its activity is enhanced. It also becomes less sensitive to feedback inhibition by cysteine.[7][15][18]

-

OAS-TL in the CSC: In contrast, OAS-TL is catalytically inactive when bound within the complex.[7][15][18] It is fully active only in its free dimeric form.[7][18]

-

This regulatory mechanism allows the cell to maintain metabolic homeostasis. When sulfide is abundant, the CSC is stable, promoting the synthesis of the carbon backbone (OAS) while keeping the final cysteine synthesis step in check. When sulfide levels drop, OAS accumulates, causing the complex to dissociate. This releases active OAS-TL dimers, which can then efficiently scavenge the available sulfide to produce cysteine.[7][12]

Caption: Regulation of the Cysteine Synthase Complex (CSC) by OAS and sulfide levels.

OAS as a Regulatory Signaling Molecule

Beyond its role as a cysteine precursor, OAS is a key signaling molecule that informs the plant of its internal sulfur status.[18][19] This signaling function is particularly evident under conditions of sulfur deprivation.

OAS Accumulation and Transcriptional Response

When plants experience sulfur deficiency, the supply of sulfide for cysteine synthesis diminishes. However, the synthesis of OAS from serine and acetyl-CoA continues, leading to a rapid and significant accumulation of OAS within the cells.[19][20][21] This accumulation acts as a signal that initiates a broad transcriptional response to counteract the nutrient stress.[20][22] Plants treated externally with OAS, or those engineered to overproduce it internally, exhibit a gene expression profile that mimics the response to sulfur starvation, providing strong evidence for its signaling role.[18][19][20][21]

The "OAS Cluster"

A core component of the OAS-mediated transcriptional response is the induction of a small, tightly co-regulated set of genes, often referred to as the "OAS cluster".[20][21][23][24] While the exact composition can vary slightly between studies, a set of six genes is consistently identified in Arabidopsis thaliana as being highly responsive to OAS accumulation, irrespective of the overall sulfur status of the plant.[21][22] These include:

-

SULFUR DEFICIENCY INDUCED 1 & 2 (SDI1, SDI2): Regulatory proteins that interact with transcription factors to repress the synthesis of sulfur-rich secondary metabolites (glucosinolates), thereby conserving sulfur for primary metabolism.[20][25]

-

LSU1 (LOW SULFUR INDUCED 1): A gene of the LSU-like family, implicated in responses to various stresses, including sulfur deficiency.[20][21]

-

APR3 (ADENOSINE 5'-PHOSPHOSULFATE REDUCTASE 3): An isoform of a key enzyme in the sulfate reduction pathway.[20][21]

-

SHM7/MSA1 (SERINE HYDROXYMETHYLTRANSFERASE 7 / MORE SULFUR ACCUMULATION 1): A nuclear-localized enzyme involved in one-carbon metabolism, which has regulatory functions under sulfur deprivation.[20][21]

-

GGCT2;1 (ChaC-like protein): An enzyme involved in the glutathione degradation pathway, potentially playing a role in recycling cysteine from glutathione.[20][26]

Transcriptional Regulation of Sulfur Metabolism

The accumulation of OAS under sulfur starvation leads to the upregulation of the entire sulfate assimilation pathway. This includes increased expression of:

-

Sulfate Transporters (SULTR): Genes responsible for sulfate uptake from the soil.[3]

-

ATP Sulfurylase (ATPS): The enzyme catalyzing the first step of sulfate activation.[8]

-

APS Reductase (APR): The rate-limiting enzyme in the sulfate reduction pathway.[8][19]

This coordinated upregulation ensures that the plant enhances its capacity to acquire and reduce sulfate to counteract the deficiency. The transcription factor SLIM1/EIL3 has been identified as a master regulator of the sulfur deficiency response, and many of the OAS-responsive genes, including those in the OAS cluster, are regulated by it.[19][20][24][27]

Caption: OAS signaling pathway under sulfur deficiency.

Crosstalk with Other Metabolic and Signaling Pathways

The central position of OAS facilitates significant crosstalk between sulfur assimilation and other key cellular processes.

-

Nitrogen and Carbon Metabolism: The synthesis of OAS directly links sulfur metabolism to nitrogen and carbon pathways through its precursors, serine (derived from glycolysis/photorespiration) and acetyl-CoA (derived from pyruvate (B1213749) oxidation).[20] The regulation of OAS levels is therefore crucial for coordinating the metabolic flux between these major pathways.

-

Stress Responses: OAS accumulation is not limited to sulfur deficiency; it also occurs under other stress conditions, such as oxidative stress and treatment with methyl-jasmonate.[20] This suggests that OAS may act as a broader stress signal, potentially to increase the production of sulfur-containing defense compounds like glutathione.

-

Hormonal Signaling: Sulfur metabolism is interconnected with ethylene (B1197577) signaling.[1][28] Cysteine is the precursor for methionine, which is subsequently converted to S-adenosylmethionine (SAM), the direct precursor for ethylene biosynthesis.[1][2] Therefore, the regulation of cysteine synthesis by OAS can directly influence the production of this critical plant hormone.

Quantitative Data Summary

The regulation of sulfur assimilation is underpinned by the specific biochemical properties of its enzymes and the dynamic concentrations of its intermediates.

Table 1: Kinetic Properties of this compound (thiol) Lyase (OAS-TL) Isoforms from Arabidopsis thaliana Data synthesized from studies on recombinant proteins to highlight differences between cellular compartments.

| Parameter | Cytosolic (OAS-TL A) | Plastidial (OAS-TL B) | Mitochondrial (OAS-TL C) | Reference |

| Apparent Km (Sulfide) | 3 - 6 µM | 3 - 6 µM | 3 - 6 µM | [10][29] |

| Apparent Km (OAS) | ~690 µM | ~310 µM | ~410 µM | [10][29] |

| Specific Activity | ~900 µmol min⁻¹ mg⁻¹ | ~550 µmol min⁻¹ mg⁻¹ | ~800 µmol min⁻¹ mg⁻¹ | [10] |

Table 2: Dissociation Constants (Kd) Related to the Cysteine Synthase Complex (CSC) Illustrates the affinity of interactions governing complex formation and dissociation.

| Interacting Molecules | Species | Kd Value | Method | Note | Reference |

| OAS and the CSC | Arabidopsis thaliana | ~50 - 80 µM | Kinetic Analysis | Kd for OAS-triggered dissociation | [30] |

| At-OASS and At-SAT C-terminal peptide | Arabidopsis thaliana | 13.5 µM / 28.4 µM | ITC | Negative cooperativity observed | [16] |

| Soybean SAT and OASS | Glycine max | 0.3 nM, 7.5 nM, 78 nM | ITC | Three distinct binding events (negative cooperativity) | [15] |

Table 3: Representative Concentrations of this compound and Cysteine in Plant Tissues Concentrations are highly variable depending on species, tissue, developmental stage, and nutrient status.

| Metabolite | Plant/Tissue | Condition | Concentration Range | Reference |

| This compound (OAS) | Arabidopsis leaves | Sulfur-sufficient | Low / Undetectable | [21] |

| Arabidopsis leaves | Sulfur-deficient | Accumulates significantly | [20][21] | |

| Lupinus angustifolius embryo | Transgenic (SAT overexpression) | ~ 20 nmol g⁻¹ FW | [31] | |

| Cysteine | Lupinus angustifolius embryo | Wild Type | ~ 50 nmol g⁻¹ FW | [31] |

| Lupinus angustifolius embryo | Transgenic (SAT overexpression) | ~ 250 nmol g⁻¹ FW | [31] |

Key Experimental Protocols

Accurate quantification of OAS and the activity of related enzymes is fundamental to studying sulfur assimilation.

Protocol: Quantification of this compound by HPLC

This method allows for the sensitive detection and quantification of OAS in plant extracts.

-

Sample Collection and Homogenization:

-

Harvest plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

-

Extraction:

-

Add 5-10 volumes of 0.1 M HCl to the powdered tissue.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

Derivatization (Pre-column):

-

Note: OAS can be analyzed directly, but derivatization enhances sensitivity and separation for many amino acids. For specific OAS analysis without derivatization, a suitable column and detection method (e.g., MS) is required. The following describes a common method for general amino acid analysis that includes OAS.

-

Take an aliquot of the acidic extract and neutralize or adjust the pH according to the derivatization kit manufacturer's instructions (e.g., using AccQ-Tag or similar reagents).

-

Perform the derivatization reaction as per the protocol, which typically involves incubation at an elevated temperature for a short period.

-

-

HPLC Analysis:

-

System: A standard HPLC system equipped with a fluorescence or UV detector.

-

Column: A C18 reverse-phase column suitable for amino acid analysis (e.g., Waters AccQ-Tag column).

-

Mobile Phase: A gradient of two solvents is typically used. For example:

-

Solvent A: Acetate-phosphate buffer.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 20-40 minutes to separate the derivatized amino acids.

-

Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Run an authentic OAS standard to determine its retention time.

-

Create a standard curve using known concentrations of the OAS standard.

-

Calculate the concentration in the plant sample by comparing the peak area to the standard curve, accounting for dilution factors and the initial fresh weight of the tissue.

-

Caption: Experimental workflow for the quantification of this compound by HPLC.

Protocol: Assay of this compound (thiol) Lyase (OAS-TL) Activity

This assay measures the rate of cysteine formation from OAS and sulfide. Cysteine is quantified colorimetrically after reaction with acid ninhydrin (B49086).

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in 3 volumes of ice-cold extraction buffer (e.g., 50 mM K-phosphate pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol).

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Use the resulting supernatant as the crude enzyme extract. Determine its total protein concentration (e.g., via Bradford assay).

-

-

Reaction Mixture:

-

Prepare a total reaction volume of 500 µL containing:

-

50 mM K-phosphate buffer (pH 7.5)

-

10 mM this compound (OAS)

-

5 mM Sodium Sulfide (Na₂S) (prepare fresh)

-

2 mM DTT

-

50-100 µg of crude protein extract

-

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture (without the protein extract) to 30°C.

-

Initiate the reaction by adding the protein extract.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding 250 µL of glacial acetic acid.

-

-

Colorimetric Detection of Cysteine:

-

Add 250 µL of acid ninhydrin reagent (250 mg ninhydrin in 10 mL acetic acid and 4 mL conc. HCl).

-

Vortex and boil the mixture for 10 minutes.

-

Cool the tubes rapidly on ice and add 500 µL of 95% ethanol (B145695) to stabilize the color.

-

Centrifuge to pellet any precipitate.

-

-

Quantification:

-

Measure the absorbance of the supernatant at 560 nm.

-

Create a standard curve using known concentrations of L-cysteine subjected to the same colorimetric reaction.

-

Calculate the specific activity as nmol of cysteine produced per minute per mg of protein.

-

Protocol: Assay of Serine Acetyltransferase (SAT) Activity

This assay measures the OAS-dependent release of Coenzyme A (CoA), which is then quantified by its reaction with DTNB (Ellman's reagent).

-

Protein Extraction:

-

Perform protein extraction as described for the OAS-TL assay (Protocol 6.2, Step 1).

-

-

Reaction Mixture:

-

Prepare a total reaction volume of 200 µL containing:

-

100 mM Tris-HCl (pH 7.5)

-

40 mM L-serine

-

1 mM DTT

-

50-100 µg of crude protein extract

-

-

-

Enzymatic Reaction:

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding 0.5 mM Acetyl-CoA.

-

Incubate at 30°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

-

Colorimetric Detection of CoA:

-

Neutralize the reaction with 50 µL of 1 M NaOH.

-

Add 700 µL of buffer (100 mM Tris-HCl pH 7.5) and 100 µL of 2 mM DTNB.

-

Incubate at room temperature for 5 minutes for the color to develop.

-

-

Quantification:

-

Measure the absorbance at 412 nm.

-

Create a standard curve using known concentrations of Coenzyme A.

-

Calculate the specific activity as nmol of CoA released per minute per mg of protein.

-

Conclusion

This compound is a molecule of profound importance in plant sulfur assimilation, serving a dual function as both a crucial metabolic precursor and a sensitive regulatory signal. As the carbon backbone for cysteine, it is indispensable for the incorporation of reduced sulfur into organic matter. As a signal, its accumulation under sulfur-limited conditions orchestrates a comprehensive adaptive response, enhancing the plant's capacity to acquire and metabolize sulfur while reallocating internal resources. The elegant regulation of the cysteine synthase complex by OAS and sulfide levels provides a rapid, fine-tuning mechanism to balance metabolic supply and demand. Understanding these multifaceted roles of OAS is essential for developing strategies to improve the nutritional quality and stress resilience of crops.

References

- 1. Cross-talk between sulfur assimilation and ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-talk between sulfur assimilation and ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur assimilation - Wikipedia [en.wikipedia.org]

- 4. Subcellular Location of this compound Sulfhydrylase Isoenzymes in Cell Cultures and Plant Tissues of Datura innoxia Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Arabidopsis this compound(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of the serine acetyltransferase gene family of Vitis vinifera uncovers differences in regulation of OAS synthesis in woody plants [frontiersin.org]

- 7. Metabolism and Regulatory Functions of this compound, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cysteine synthase complex from plants. Mitochondrial serine acetyltransferase from Arabidopsis thaliana carries a bifunctional domain for catalysis and protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional analysis of the cysteine synthase protein complex from plants: structural, biochemical and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cysteine synthesis in plants: protein-protein interactions of serine acetyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure/ Function of the Cysteine Synthase Complex - DONALD DANFORTH PLANT SCIENCE CENTER [portal.nifa.usda.gov]

- 15. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Basis for Interaction of this compound Sulfhydrylase and Serine Acetyltransferase in the Arabidopsis Cysteine Synthase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Active Site of this compound Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Metabolism and Regulatory Functions of this compound, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. New insights into the regulation of plant metabolism by this compound: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Additional role of this compound as a sulfur status-independent regulator during plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New insights into the regulation of plant metabolism by this compound: sulfate and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dissection of the signalling function of this compound in plants - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]

- 25. researchgate.net [researchgate.net]

- 26. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 27. [PDF] New insights into the regulation of plant metabolism by this compound: sulfate and beyond | Semantic Scholar [semanticscholar.org]

- 28. tandfonline.com [tandfonline.com]

- 29. academic.oup.com [academic.oup.com]

- 30. academic.oup.com [academic.oup.com]

- 31. academic.oup.com [academic.oup.com]

The Central Role of O-Acetylserine in Microbial Cysteine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine, a sulfur-containing amino acid, is pivotal for a myriad of cellular functions in microorganisms, including protein synthesis, redox homeostasis, and the biosynthesis of essential metabolites. The biosynthesis of cysteine is a tightly regulated process in which O-Acetylserine (OAS) emerges as a central metabolic intermediate and a critical signaling molecule. This technical guide provides an in-depth exploration of the multifaceted role of OAS in microbial cysteine biosynthesis, detailing the core metabolic pathway, the intricate regulatory networks it governs, and the key enzymes involved. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of the pertinent pathways and workflows to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The Core Pathway: Synthesis of Cysteine from Serine

The primary route for de novo cysteine biosynthesis in a wide range of bacteria and plants involves a two-step enzymatic pathway that converts L-serine into L-cysteine. This compound is the indispensable intermediate in this process.

The two key enzymes facilitating this conversion are Serine acetyltransferase (CysE) and this compound sulfhydrylase (OASS), encoded by the cysE and cysK/cysM genes, respectively.[1]

-

Step 1: Formation of this compound. Serine acetyltransferase (CysE) catalyzes the acetylation of L-serine using acetyl-CoA as the acetyl donor, producing O-acetyl-L-serine (OAS) and Coenzyme A (CoA).[2][3] This reaction is the rate-limiting step in cysteine biosynthesis.[4]

-

Step 2: Sulfhydrylation of this compound. this compound sulfhydrylase (OASS), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, then catalyzes the replacement of the acetyl group of OAS with sulfide (B99878), yielding L-cysteine and acetate.[2][5] Bacteria can possess two isoforms of OASS: OASS-A (CysK) which preferentially uses sulfide, and OASS-B (CysM) which can utilize both sulfide and thiosulfate (B1220275) as sulfur donors.[2]

Biochemical Pathway of Cysteine Biosynthesis

Caption: The two-step enzymatic pathway of de novo cysteine biosynthesis in microorganisms.

Regulation of Cysteine Biosynthesis: A Symphony Conducted by OAS

The intracellular concentration of cysteine is tightly controlled to meet cellular demands while avoiding toxicity.[6] this compound plays a pivotal role in this regulation, acting not just as a substrate but also as a key signaling molecule. The regulatory mechanisms are multifaceted, involving feedback inhibition, transcriptional control, and the formation of a multi-enzyme complex.

Feedback Inhibition

The final product of the pathway, L-cysteine, acts as a feedback inhibitor of CysE.[7] L-cysteine competes with L-serine for binding to the active site of CysE, thereby downregulating the production of OAS when cysteine levels are high.[7]

The Cysteine Synthase Complex (CSC)

A key regulatory feature of this pathway is the formation of a bi-enzyme complex known as the cysteine synthase complex (CSC) or cysteine regulatory complex (CRC), composed of CysE and OASS.[1][2] In this complex, the C-terminal tail of CysE inserts into the active site of OASS, leading to the inhibition of OASS activity.[7] The formation and dissociation of the CSC are dynamically regulated by the intracellular concentrations of OAS and sulfide.

-

Low Sulfide Conditions: Under sulfur-limiting conditions, the CSC is favored. This inhibits OASS activity, preventing the wasteful consumption of the limited sulfide pool.

-

High OAS Concentration: An accumulation of OAS, which occurs when sulfide is scarce, promotes the dissociation of the CSC. OAS competes with the C-terminal peptide of CysE for the active site of OASS.[1] The released CysE is then active to produce more OAS, while the free OASS is ready to synthesize cysteine once sulfide becomes available.

This dynamic interplay ensures that the synthesis of OAS is coordinated with the availability of the sulfur donor.

Regulation of the Cysteine Synthase Complex (CSC)

Caption: Dynamic regulation of the Cysteine Synthase Complex (CSC) by OAS and sulfide levels.

Transcriptional Regulation by the CysB Regulon

In many bacteria, the genes involved in cysteine biosynthesis are part of the cysteine regulon, which is positively regulated by the LysR-type transcriptional regulator, CysB.[8] The activity of CysB is, in turn, allosterically regulated by N-acetylserine (NAS), an isomer of OAS, which acts as an inducer. While OAS itself can also induce the regulon, NAS is considered the primary physiological inducer.[8] Under sulfur-limiting conditions, the accumulation of OAS (and consequently NAS) leads to the activation of CysB, which then promotes the transcription of genes required for sulfur assimilation and cysteine synthesis.[8] Conversely, sulfide and thiosulfate can act as anti-inducers, inhibiting the binding of CysB to DNA.[8]

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the cysteine biosynthetic pathway are underpinned by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for CysE and OASS from various microbial sources.

Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE)

| Organism | Substrate | KM (mM) | kcat (s-1) | Reference |

| Neisseria gonorrhoeae | L-Serine | 1.9 ± 0.2 | 16.2 ± 0.4 | [9] |

| Neisseria gonorrhoeae | Acetyl-CoA | 0.15 ± 0.01 | 15.1 ± 0.3 | [9] |

| Salmonella typhimurium | L-Serine | 0.6 | - | |

| Escherichia coli | L-Serine | 0.3 | - |

Note: Data for S. typhimurium and E. coli are indicative and may vary based on experimental conditions.

Table 2: Kinetic Parameters of this compound Sulfhydrylase (OASS)

| Organism | Substrate | KM (µM) | Reference |

| Methanosarcina thermophila | Sulfide | 500 ± 80 | [10] |

| Datura innoxia (Isoenzyme A, B, C) | Sulfide | >200 (inhibition) | [11] |

| Salmonella typhimurium | O-acetyl-L-serine | Comparable to analogs | [12] |

| Neisseria gonorrhoeae | This compound | Higher affinity than Na₂S | [3] |

| Staphylococcus aureus | This compound | Higher affinity than Na₂S | [3] |

Note: OASS from M. thermophila exhibits positive cooperativity with O-acetyl-L-serine.[10]

Table 3: Inhibition Constants

| Enzyme | Organism | Inhibitor | IC50 | Ki | Reference |

| NgSAT | Neisseria gonorrhoeae | L-Cysteine | 12.3 ± 0.4 µM | - | [9] |

| NgSAT | Neisseria gonorrhoeae | Coenzyme A | 239 ± 18 µM | - | [9] |

| StSAT | Salmonella typhimurium | Glycine | ~13 mM | 13 ± 4 mM | [13] |

| HiOASS-A | Haemophilus influenzae | MNLNI peptide | - | (Kd in nM or µM range) | [1][14] |

Experimental Protocols

Accurate characterization of the enzymes in the cysteine biosynthesis pathway is crucial for understanding its regulation and for the development of inhibitors. This section provides detailed methodologies for the key enzymes.

Serine Acetyltransferase (CysE) Activity Assay

This assay measures the production of Coenzyme A (CoA), which has a free thiol group, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the thiol with DTNB produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically.[13]

Workflow for CysE Activity Assay

Caption: A typical workflow for the spectrophotometric assay of Serine acetyltransferase (CysE) activity.

Materials:

-

Purified CysE enzyme

-

Tris-HCl buffer (50 mM, pH 7.6-8.0)

-

L-serine solution

-

Acetyl-CoA solution

-

DTNB solution (in buffer)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, L-serine (e.g., 20 mM), acetyl-CoA (e.g., 0.1-0.45 mM), and DTNB (e.g., 0.5-1 mM).[4][9]

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes to allow the temperature to equilibrate.[4]

-

Initiate the reaction by adding a known amount of purified CysE enzyme to the cuvette.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of the product (TNB) can be determined using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).[13]

This compound Sulfhydrylase (OASS) Activity Assay

The activity of OASS is typically measured by quantifying the amount of L-cysteine produced. A common method involves the use of acid ninhydrin (B49086) reagent, which reacts with cysteine to produce a pink-colored product that can be measured spectrophotometrically at 560 nm.[3][4]

Workflow for OASS Activity Assay

Caption: Workflow for the colorimetric assay of this compound sulfhydrylase (OASS) activity.

Materials:

-

Purified OASS enzyme

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

This compound (OAS) solution

-

Sodium sulfide (Na₂S) solution (freshly prepared)

-

Acid ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, OAS, and Na₂S.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C).[10]

-

Start the reaction by adding the purified OASS enzyme.

-

Allow the reaction to proceed for a fixed time (e.g., 1 minute).[10]

-

Stop the reaction by adding acid ninhydrin reagent.

-

Heat the mixture at 100°C for 10 minutes to allow for color development.[4]

-

Cool the samples to room temperature and measure the absorbance at 560 nm.

-

The concentration of L-cysteine produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of L-cysteine.

Implications for Drug Development

The cysteine biosynthesis pathway is essential for the survival of many pathogenic bacteria but is absent in mammals, which synthesize cysteine from methionine.[7] This metabolic difference makes the enzymes of the bacterial cysteine biosynthesis pathway, particularly CysE and OASS, attractive targets for the development of novel antimicrobial agents.[2][7] The central role of this compound in this pathway highlights several potential strategies for therapeutic intervention:

-

Inhibition of CysE: Blocking the production of OAS would starve the cell of the necessary precursor for cysteine synthesis.

-

Inhibition of OASS: Preventing the conversion of OAS to cysteine would lead to cysteine auxotrophy and potentially the toxic accumulation of OAS.

-

Disruption of the CSC: Molecules that stabilize the inhibited form of the cysteine synthase complex could effectively shut down cysteine production.

A thorough understanding of the role of OAS in both catalysis and regulation is therefore fundamental for the rational design of potent and specific inhibitors of this crucial microbial metabolic pathway.

Conclusion

This compound stands at the crossroads of carbon, nitrogen, and sulfur metabolism in microorganisms, serving as both a vital precursor for cysteine and a sophisticated signaling molecule. Its production and consumption are meticulously regulated through a combination of feedback inhibition, protein-protein interactions within the cysteine synthase complex, and transcriptional control of the cysteine regulon. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation into this elegant biological system. As the threat of antimicrobial resistance continues to grow, a deep and detailed understanding of the pivotal role of this compound will be indispensable for the development of novel therapeutic strategies targeting microbial cysteine biosynthesis.

References

- 1. Insights into multifaceted activities of CysK for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]

- 5. Structure and mechanism of this compound sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of this compound sulfhydrylase isoenzymes from Datura innoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overall mechanism and rate equation for this compound sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design of this compound sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]

The O-Acetylserine Pathway: A Cornerstone of Bacterial Cysteine Metabolism and a Target for Novel Antimicrobials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The O-acetylserine (OAS) pathway is the primary route for de novo cysteine biosynthesis in a wide range of bacteria, making it a critical hub for sulfur metabolism and cellular redox homeostasis. This two-step enzymatic pathway not only provides the essential amino acid cysteine for protein synthesis but also generates precursors for other vital sulfur-containing biomolecules. The intricate regulation of the OAS pathway, at both the genetic and protein levels, underscores its importance for bacterial survival and adaptation. Furthermore, the absence of this pathway in humans makes its constituent enzymes, serine acetyltransferase (CysE) and this compound sulfhydrylase (CysK/M), attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, core components, regulatory mechanisms, and key experimental methodologies associated with the bacterial this compound pathway.

Introduction: The Discovery of a Central Metabolic Pathway

The elucidation of the this compound pathway was a landmark in understanding bacterial sulfur metabolism. Pioneering work, notably by Nicholas Kredich and his colleagues in the 1960s, using Escherichia coli and Salmonella typhimurium as model organisms, was instrumental in dissecting this pathway.[1] Their research established that cysteine biosynthesis proceeds via a two-step mechanism involving the activation of serine to this compound, followed by the sulfhydrylation of this intermediate to yield cysteine.[1] This discovery moved the field beyond earlier hypotheses and laid the groundwork for decades of research into the enzymology, regulation, and physiological significance of this crucial metabolic route.

The Core of the Pathway: Enzymes and Reactions

The this compound pathway consists of two key enzymatic reactions catalyzed by serine acetyltransferase (CysE) and this compound sulfhydrylase (OASS), the latter of which has two common isoforms, CysK and CysM.[2]

Step 1: Synthesis of this compound (OAS)

The first committed step is the acetylation of L-serine, utilizing acetyl-CoA as the acetyl group donor. This reaction is catalyzed by serine acetyltransferase (SAT) , encoded by the cysE gene.[3]

L-serine + acetyl-CoA ⇌ O-acetyl-L-serine + CoA

Step 2: Synthesis of L-Cysteine

The second and final step involves the replacement of the acetyl group of OAS with a sulfide (B99878) molecule, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme This compound sulfhydrylase (OASS) .[3]

O-acetyl-L-serine + S²⁻ → L-cysteine + acetate

Bacteria often possess two isoforms of OASS: CysK (OASS-A), which is the primary isoform under aerobic conditions and utilizes sulfide, and CysM (OASS-B), which can be induced under anaerobic conditions and can also utilize thiosulfate (B1220275) as a sulfur donor.[4]

Intricate Regulation of the this compound Pathway

The flux through the OAS pathway is tightly controlled to meet the cell's demand for cysteine while preventing the accumulation of this potentially toxic amino acid. This regulation occurs at multiple levels:

Genetic Regulation: The CysB Regulon

The expression of most genes involved in sulfur assimilation and cysteine biosynthesis, including cysK and the operons for sulfate (B86663) transport and reduction, is controlled by the CysB regulon . CysB is a LysR-type transcriptional regulator (LTTR) that acts as a positive regulator of the regulon.[5]

A key signaling molecule in this regulatory network is N-acetylserine (NAS) , a spontaneous isomerization product of this compound.[6] When sulfur is limiting, OAS and subsequently NAS accumulate. NAS binds to CysB, inducing a conformational change that increases its affinity for specific DNA binding sites in the promoters of the cys genes, thereby activating their transcription.[6] Conversely, when sulfide is abundant, it acts as an anti-inducer, preventing the activation of the CysB regulon.[6]

Allosteric Regulation and the Cysteine Synthase Complex (CSC)

The activity of the enzymes themselves is also subject to fine-tuned regulation:

-

Feedback Inhibition of CysE: The final product of the pathway, L-cysteine, acts as a potent feedback inhibitor of CysE, thus controlling the entry of metabolites into the pathway.[3]

-

Formation of the Cysteine Synthase Complex (CSC): CysE and CysK can associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC).[2][7] The formation of this complex has a reciprocal regulatory effect on the activities of the constituent enzymes. The binding of the C-terminal tail of CysE to the active site of CysK inhibits CysK activity.[3] This interaction is thought to prevent the premature depletion of the signaling molecule OAS and to modulate the overall flux of the pathway in response to cellular needs.[2]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of CysE and CysK have been characterized in several bacterial species. The following tables summarize some of the reported values, which can vary depending on the experimental conditions.

Table 1: Kinetic Parameters of Bacterial Serine Acetyltransferase (CysE)

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Escherichia coli | L-Serine | 0.8 | 1.6 | [2] |

| Acetyl-CoA | 0.1 | 1.6 | [2] | |

| Mycobacterium tuberculosis | L-Serine | 0.0264 | 0.0073 (Vmax, mM/min) | |

| Acetyl-CoA | 0.0513 | 0.0073 (Vmax, mM/min) | ||

| Neisseria gonorrhoeae | L-Serine | 1.5 | 1.2 | |

| Acetyl-CoA | 0.15 | 1.2 |

Table 2: Kinetic Parameters of Bacterial this compound Sulfhydrylase (CysK)

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Escherichia coli | This compound | 10 | 1000 | [7] |

| Sulfide | 0.1 | 1000 | [7] | |

| Salmonella typhimurium | This compound | 1.2 | 1200 | |

| Sulfide | 0.05 | 1200 | ||

| Neisseria gonorrhoeae | This compound | 1.54 | - | [8] |

| Sulfide | 23.62 | - | [8] | |

| Staphylococcus aureus | This compound | 1.38 | - | [8] |

| Sulfide | 2.31 | - | [8] |

Experimental Protocols

The following are generalized protocols for key experiments used in the study of the this compound pathway. Specific details may need to be optimized for different bacterial species and laboratory conditions.

Serine Acetyltransferase (CysE) Activity Assay

This assay measures the rate of acetyl-CoA consumption, which can be monitored by the decrease in absorbance at 232 nm due to the hydrolysis of the thioester bond.

Materials:

-

Purified CysE enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

L-serine stock solution

-

Acetyl-CoA stock solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a saturating concentration of L-serine.

-

Initiate the reaction by adding a known amount of purified CysE enzyme.

-

Immediately start monitoring the decrease in absorbance at 232 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of acetyl-CoA at 232 nm (ε = 4.5 x 10³ M⁻¹cm⁻¹).

-

To determine the Km for one substrate, vary its concentration while keeping the other substrate at a saturating concentration.

This compound Sulfhydrylase (CysK) Activity Assay

This assay measures the rate of cysteine production. Cysteine can be quantified by its reaction with ninhydrin (B49086), which produces a colored compound that can be measured spectrophotometrically.

Materials:

-

Purified CysK enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.8)

-

This compound stock solution

-

Sodium sulfide (Na₂S) stock solution (prepare fresh)

-

Dithiothreitol (DTT)

-

Ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, this compound, and DTT.

-

Initiate the reaction by adding freshly prepared sodium sulfide and a known amount of purified CysK enzyme.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding an acidic ninhydrin reagent.

-

Boil the samples for a set time to allow for color development.

-

Cool the samples and measure the absorbance at 560 nm.

-

Generate a standard curve using known concentrations of L-cysteine to determine the amount of cysteine produced in the enzymatic reaction.

In Vitro Reconstitution of the Cysteine Synthase Complex (CSC)

The formation of the CSC can be monitored using various biophysical techniques, such as size-exclusion chromatography, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR).

Materials:

-

Purified CysE and CysK enzymes

-

Appropriate buffer for the chosen analytical technique (e.g., PBS or HEPES buffer)

-

Instrumentation for size-exclusion chromatography, ITC, or SPR

Procedure (General Principle for Size-Exclusion Chromatography):

-

Incubate purified CysE and CysK together in a suitable buffer for a sufficient time to allow complex formation.

-

Inject the mixture onto a calibrated size-exclusion chromatography column.

-

Monitor the elution profile by measuring absorbance at 280 nm.

-

The formation of a higher molecular weight species compared to the individual enzymes indicates the formation of the CSC. The stoichiometry of the complex can be estimated from the molecular weight determined from the calibration curve.

Visualizing the Pathway and Experimental Logic

This compound Signaling Pathway

Caption: The this compound pathway and its multi-layered regulation.

Experimental Workflow for Characterizing the OAS Pathway

Caption: A logical workflow for the discovery and characterization of the OAS pathway.

The this compound Pathway as a Drug Target

The essentiality of the this compound pathway for many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibiotics.[9] Inhibitors targeting either CysE or CysK could disrupt cysteine biosynthesis, leading to bacterial growth inhibition or sensitization to other antimicrobial agents.[9] Furthermore, interfering with the formation of the cysteine synthase complex represents a novel strategy to dysregulate this critical metabolic pathway. The development of potent and specific inhibitors of the OAS pathway holds significant promise in the ongoing battle against antibiotic resistance.

References

- 1. The enzymic synthesis of L-cysteine in Escherichia coli and Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Active Site of this compound Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of this compound sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of serine acetyltransferase with this compound sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the cysteine biosynthesis pathway in microorganisms: Mechanism, structure, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of O-Acetylserine: A Technical Guide for Researchers

An In-depth Examination of Serine Acetyltransferase Kinetics, Regulation, and Experimental Methodologies

For Immediate Release

This technical guide provides a comprehensive overview of the enzymatic synthesis of O-Acetylserine (OAS) catalyzed by serine acetyltransferase (SAT). Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical principles governing this pivotal reaction, which serves as the committed step in cysteine biosynthesis in bacteria and plants. This guide consolidates key quantitative data, details experimental protocols, and visualizes complex pathways to facilitate a deeper understanding and further investigation in this field.

Introduction

Serine acetyltransferase (EC 2.3.1.30) is a crucial enzyme that catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of L-serine, yielding this compound and coenzyme A (CoA).[1][2] This reaction is the first of a two-step pathway for L-cysteine biosynthesis, a critical amino acid for protein structure and cellular redox homeostasis.[3] The synthesis of OAS is a tightly regulated process, primarily through feedback inhibition by the end-product, L-cysteine, and through the formation of a multi-enzyme complex known as the cysteine synthase complex (CSC).[2][4] this compound itself also functions as a signaling molecule, particularly in plants, linking sulfur and nitrogen metabolism.[5][6] Understanding the intricacies of SAT function and regulation is paramount for developing novel antimicrobial agents and for engineering crops with enhanced nutritional value.

Enzymatic Reaction and Mechanism

The synthesis of this compound by SAT proceeds via an ordered sequential Bi-Bi kinetic mechanism.[2][7] In this mechanism, acetyl-CoA binds to the enzyme first, followed by the binding of L-serine.[2] The catalytic reaction involves a nucleophilic attack by the hydroxyl group of L-serine on the thioester carbonyl of the bound acetyl-CoA.[2][8] This is facilitated by a conserved histidine residue in the active site acting as a general base.[2] Following the formation of a tetrahedral intermediate, this compound is released, followed by the release of CoA.[2]

Quantitative Data on Serine Acetyltransferase

The kinetic parameters of SAT vary depending on the source organism. The following tables summarize key quantitative data for SAT from various species.

Table 1: Michaelis-Menten Constants (Km) for Serine Acetyltransferase Substrates

| Organism | Substrate | Km (mM) | Reference |

| Salmonella enterica | L-Serine | 1.07 ± 0.15 | [9] |

| Acetyl-CoA | 0.17 ± 0.04 | [9] | |

| Neisseria gonorrhoeae | L-Serine | 1.5 (approx.) | [3] |

| Acetyl-CoA | 0.15 (approx.) | [3] |

Table 2: Catalytic Constants (kcat) for Serine Acetyltransferase

| Organism | kcat (min-1) | Reference |

| Salmonella enterica | 3128 ± 186 to 3813 ± 169 | [9] |

Table 3: Optimal Reaction Conditions for Serine Acetyltransferase

| Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | 7.5 - 8.5 | Not specified | [10] |

| Entamoeba histolytica | 9.0 | 25 | [11] |

| Solanum lycopersicum | 7.6 | 30 | [12][13] |

Table 4: Inhibition Constants (Ki) for L-cysteine

| Organism | Ki (µM) | Reference |

| Soybean | 2 | [1][4] |

| Escherichia coli (mutant) | 950 | [14] |

Regulation of Serine Acetyltransferase Activity

The activity of SAT is meticulously controlled through two primary mechanisms: allosteric feedback inhibition and association with this compound sulfhydrylase (OASS) to form the cysteine synthase complex (CSC).

Allosteric Feedback Inhibition

L-cysteine, the final product of the biosynthetic pathway, acts as a potent feedback inhibitor of SAT.[2][3] It binds to the active site, competing with L-serine, and induces a conformational change that hinders the binding of acetyl-CoA.[2][3] This dual competitive inhibition mechanism efficiently shuts down OAS synthesis when cysteine levels are sufficient.

Cysteine Synthase Complex (CSC) Formation

SAT interacts with this compound sulfhydrylase (OASS), the enzyme that catalyzes the subsequent step in cysteine synthesis, to form the cysteine synthase complex (CSC).[4][15] The formation of this complex is dynamic and is regulated by the concentrations of OAS and sulfide (B99878).[5][15] Within the CSC, SAT activity is enhanced and stabilized, while OASS activity is inhibited.[4][5] The accumulation of OAS leads to the dissociation of the complex, releasing active OASS to catalyze cysteine formation.[5][16] Conversely, high levels of sulfide promote the formation of the CSC.[15] This intricate interplay ensures a coordinated regulation of the entire cysteine biosynthetic pathway.

Experimental Protocols

Purification of Recombinant Serine Acetyltransferase

This protocol describes a general method for the purification of N-terminally His-tagged SAT from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the SAT gene.

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10 mM imidazole.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 250 mM imidazole.

-

Size Exclusion Chromatography (SEC) Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl.

-

IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA).

-

SEC column (e.g., Superdex 200).

Procedure:

-

Grow the transformed E. coli cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated IMAC column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged SAT with Elution Buffer.

-

Concentrate the eluted protein using a suitable spin concentrator.

-

Further purify the protein by size exclusion chromatography using the SEC Buffer.

-

Collect the fractions containing the purified SAT and assess purity by SDS-PAGE.

Serine Acetyltransferase Activity Assay (DTNB-based)

This spectrophotometric assay measures the production of CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product that can be monitored at 412 nm.[9][12]

Materials:

-

Reaction Buffer: 50 mM Tris-HCl pH 7.6, 1 mM EDTA.

-

L-serine stock solution (e.g., 200 mM).

-

Acetyl-CoA stock solution (e.g., 1 mM).

-

DTNB solution (e.g., 10 mM in Reaction Buffer).

-

Purified SAT enzyme.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, L-serine (final concentration, e.g., 20 mM), and acetyl-CoA (final concentration, e.g., 0.1 mM).

-

Initiate the reaction by adding the purified SAT enzyme to the reaction mixture.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[12]

-

Stop the reaction (e.g., by adding a strong acid or by proceeding immediately to the detection step).

-

Add DTNB solution to the reaction mixture.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the concentration of CoA produced using a standard curve prepared with known concentrations of CoA.

Conclusion

The enzymatic synthesis of this compound by serine acetyltransferase is a fundamental biochemical process with significant implications for cellular metabolism and organismal viability. The detailed kinetic data, regulatory mechanisms, and experimental protocols presented in this guide offer a robust foundation for researchers aiming to explore the multifaceted roles of SAT. Further investigations into the structure-function relationships of SAT from different organisms and the intricate dynamics of the cysteine synthase complex will undoubtedly unveil new avenues for therapeutic intervention and agricultural biotechnology.

References

- 1. Assembly of the cysteine synthase complex and the regulatory role of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolism and Regulatory Functions of this compound, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 6. Metabolism and Regulatory Functions of this compound, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Purification and characterization of serine acetyltransferase from Escherichia coli partially truncated at the C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]

- 13. Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering of Escherichia coli L-serine O-acetyltransferase on the basis of crystal structure: desensitization to feedback inhibition by L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Regulation of Cysteine Synthase by O-Acetylserine Levels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract The biosynthesis of cysteine, the primary entry point of reduced sulfur into cellular metabolism, is a tightly regulated process in bacteria and plants. The central regulatory mechanism revolves around the Cysteine Synthase Complex (CSC), a dynamic multi-enzyme assembly composed of Serine Acetyltransferase (SAT) and O-Acetylserine (thiol) Lyase (OAS-TL). This technical guide provides an in-depth exploration of how this compound (OAS), a key metabolic intermediate, functions as the principal modulator of this complex. We will dissect the allosteric regulation within the CSC, the role of OAS in governing its dissociation, and its function as a signaling molecule for the transcriptional upregulation of sulfur assimilation pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying this system, and uses visualizations to clarify complex interactions, offering a comprehensive resource for researchers in molecular biology and drug development.

The Core Regulatory Hub: The Cysteine Synthase Complex (CSC)

Cysteine synthesis is a two-step enzymatic pathway. First, SAT (EC 2.3.1.30) catalyzes the acetylation of L-serine using acetyl-CoA to produce this compound (OAS). Subsequently, OAS-TL (EC 2.5.1.47) incorporates sulfide (B99878) into OAS to form L-cysteine[1][2]. These two enzymes do not operate in isolation; they physically interact to form a hetero-oligomeric Cysteine Synthase Complex (CSC), which acts as the master sensor and regulator of the pathway[3][4].

Structure and Stoichiometry

The CSC is a macromolecular assembly whose precise composition can vary between species. In soybean, for instance, biophysical analyses have shown the complex consists of a single SAT trimer (approximately 110 kDa) associated with three OAS-TL dimers (each around 70 kDa), forming a total assembly of about 330 kDa[3][5]. This interaction is primarily mediated by the C-terminal tail of the SAT protein, which inserts into the active site of OAS-TL, a crucial feature for the complex's regulatory function[3][6][7].

Allosteric Regulation within the Complex

The formation of the CSC induces significant conformational changes in both enzymes, leading to a reciprocal regulation of their activities:

-

Serine Acetyltransferase (SAT) is activated: When bound within the CSC, the catalytic efficiency of SAT is enhanced. The complexed SAT is also notably less sensitive to feedback inhibition by the final product, L-cysteine[3][5].

-

This compound (thiol) Lyase (OAS-TL) is inactivated: The insertion of the SAT C-terminus into the OAS-TL active site blocks its catalytic function[4][6]. Therefore, while OAS is being produced by the activated SAT component of the complex, the OAS-TL component is dormant. The synthesis of cysteine from OAS is carried out by a large cellular pool of free, active OAS-TL dimers[1][8].

This compound as the Key Dynamic Modulator

The stability of the Cysteine Synthase Complex is not static; it is exquisitely sensitive to the intracellular concentration of its own intermediate product, OAS. This sensitivity forms the basis of a sophisticated metabolic sensing and response mechanism.

Under conditions of sulfur sufficiency, sulfide is readily available and is consumed along with OAS by free OAS-TL to produce cysteine, keeping the cellular concentration of OAS low. This condition favors the stability and formation of the CSC[1][2][8].

However, when sulfur becomes a limiting nutrient, the sulfide supply dwindles. While SAT continues to produce OAS, the reduced availability of sulfide for the OAS-TL reaction causes OAS to accumulate in the cell[1][3]. This elevated level of OAS serves as a direct signal that triggers the dissociation of the CSC[8][9]. The dissociation has two critical consequences:

-

SAT activity is downregulated: The released SAT is no longer in its activated state and becomes highly susceptible to feedback inhibition by any available cysteine.

-

OAS-TL is activated: The released OAS-TL dimers are now catalytically active and can immediately begin converting the accumulated OAS into cysteine, provided any sulfide becomes available.

This dynamic equilibrium, governed by OAS levels, ensures that the production of the carbon backbone for cysteine synthesis (OAS) is tightly coupled to the availability of the sulfur source (sulfide).

Quantitative Analysis of the Regulatory Network

The regulatory effects described above have been quantified through detailed biochemical and biophysical studies. These quantitative data are essential for modeling metabolic flux and for designing targeted inhibitors.

Kinetic Parameters of SAT and the CSC

The formation of the CSC enhances the catalytic rate of SAT and increases its affinity for acetyl-CoA.

Table 1: Steady-State Kinetic Parameters of Soybean SAT vs. CSC

| Enzyme Form | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Free SAT | L-Serine | 2300 ± 400 | 110 ± 10 | 4.8 x 10⁴ |

| Acetyl-CoA | 80 ± 20 | 110 ± 10 | 1.4 x 10⁶ | |

| CSC | L-Serine | 2100 ± 200 | 190 ± 9 | 9.0 x 10⁴ |

| Acetyl-CoA | 9 ± 2 | 190 ± 9 | 2.1 x 10⁷ |

(Data adapted from Berkowitz et al., 2002 and Olsen et al., 2004, as presented in a 2009 study[3])

Cysteine Feedback Inhibition

A critical regulatory feature is the relief from feedback inhibition by cysteine when SAT is part of the CSC. Free SAT is highly sensitive to cysteine, whereas the CSC is significantly more resistant.

Table 2: Inhibition Constants (Ki) for L-Cysteine

| Enzyme Form | Organism | Ki of Cysteine (μM) |

|---|---|---|

| Free SAT | Soybean | 2 |

| CSC | Soybean | 70 |

| Free CysE (SAT) | E. coli | 0.18 (IC₅₀) |

| CSC | E. coli | 0.70 (IC₅₀) |

(Data sourced from multiple studies[3][5][10])

Binding Affinity of the CSC

The interaction between SAT and OAS-TL is characterized by high affinity and negative cooperativity, meaning the binding of the first OAS-TL dimer influences the binding of subsequent ones.

Table 3: Dissociation Constants (Kd) for Soybean SAT-OASS Interaction

| Binding Event | Method | Kd (nM) |

|---|---|---|

| 1st OASS Dimer | ITC | 0.3 |

| 2nd OASS Dimer | ITC | 7.5 |

| 3rd OASS Dimer | ITC | 78 |

(Data from a 2009 study on soybean CSC[3][5])

OAS as a Transcriptional Regulator

Beyond its role in allosteric regulation, OAS functions as a crucial signaling molecule. Under sulfur starvation, the accumulation of OAS acts as a systemic signal that induces the transcription of a specific set of genes known as the "OAS cluster"[9][11][12]. These genes encode proteins essential for increasing the plant's capacity to absorb and assimilate sulfur, including:

-

Sulfate (B86663) transporters (for uptake from the environment).

-

ATP sulfurylase and APS reductase (key enzymes in the sulfate reduction pathway).

This transcriptional response creates a feed-forward loop: sulfur deficiency leads to OAS accumulation, which in turn activates the genetic machinery needed to acquire more sulfur, demonstrating the central role of OAS in maintaining sulfur homeostasis.

Detailed Experimental Protocols

Protocol 1: Assay of Cysteine Synthase (OAS-TL) Activity

This protocol determines OAS-TL activity by measuring the rate of cysteine production using a fluorescent dye that specifically reacts with the thiol group of cysteine.

Materials:

-

Purified OAS-TL enzyme or cell-free lysate.

-

Assay Buffer: 100 mM HEPES, pH 7.5.

-

This compound (OAS) stock solution (e.g., 100 mM in water).

-

Sodium Sulfide (Na₂S) stock solution (e.g., 50 mM in degassed water, prepare fresh).

-

Coumarin dye solution: e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM) at 1 mg/mL in DMSO.

-

96-well microplate (black, clear bottom).

-

Fluorescence microplate reader (Excitation: ~380-390 nm, Emission: ~470-480 nm).

Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each 100 µL final reaction volume, add:

-

80 µL Assay Buffer.

-

5 µL OAS stock solution (final concentration: 5 mM).

-

Sufficient enzyme to yield a linear reaction rate.

-

-

Initiate Reaction: Add 5 µL of freshly prepared Sodium Sulfide stock solution to each well to initiate the reaction (final concentration: 2.5 mM). Mix gently.

-

Incubate: Incubate the reaction at a constant temperature (e.g., 30°C) for a set period (e.g., 10-30 minutes).

-

Stop Reaction & Develop Signal: Stop the reaction by adding 5 µL of the CPM dye solution. The dye will conjugate with the newly formed cysteine.

-

Incubate for Detection: Incubate for 10 minutes at room temperature, protected from light, to allow the fluorescent adduct to form.

-

Measure Fluorescence: Read the fluorescence in the microplate reader.

-

Quantification: Determine the amount of cysteine produced by comparing the fluorescence signal to a standard curve generated with known concentrations of L-cysteine. Enzyme activity is typically expressed as µmol of cysteine produced per minute per mg of protein.

(Protocol adapted from principles described in patent literature[13] and common biochemical practices.)

Protocol 2: Analysis of CSC Formation via Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the real-time kinetics and affinity of the SAT-OASS interaction.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified SAT and OAS-TL proteins.

-

Running Buffer: HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4.

Methodology:

-

Chip Preparation: Activate the surface of a CM5 sensor chip flow cell with a 1:1 mixture of NHS and EDC.

-

Ligand Immobilization: Inject one of the purified proteins (e.g., OAS-TL, the "ligand") over the activated surface at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (e.g., ~2000 Response Units).

-

Blocking: Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.

-

Analyte Injection (Kinetics Assay):

-

Prepare a series of dilutions of the other protein (e.g., SAT, the "analyte") in Running Buffer, typically ranging from low nM to high nM concentrations (e.g., 0.5 nM to 100 nM).

-

Inject each concentration of the analyte over the ligand and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only Running Buffer flows over the chip (e.g., 600 seconds).

-

Between injections, regenerate the sensor surface with a short pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

-

Implications for Research and Drug Development

A thorough understanding of the OAS-mediated regulation of cysteine synthase has significant implications:

-